molecular formula C8H7BBrFO3 B1526653 3-Acetyl-6-bromo-2-fluorophenylboronic acid CAS No. 1451390-80-9

3-Acetyl-6-bromo-2-fluorophenylboronic acid

Cat. No. B1526653
M. Wt: 260.85 g/mol
InChI Key: WVFYJYHNIWIUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-6-bromo-2-fluorophenylboronic acid is an organoboron compound . It has a CAS Number of 1451390-80-9 and a molecular weight of 260.86 . The IUPAC name for this compound is 3-acetyl-6-bromo-2-fluorophenylboronic acid .


Molecular Structure Analysis

The InChI code for 3-Acetyl-6-bromo-2-fluorophenylboronic acid is 1S/C8H7BBrFO3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.86 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of similar boronic acid derivatives, such as 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, demonstrates the versatility of these compounds in organic synthesis. The process involves Grignard reactions, protection and substitution steps, highlighting the compound's potential in constructing complex organic molecules (Liu Zao, 2005).

Halodeboronation Studies

  • Research into the halodeboronation of aryl boronic acids, including studies on 2-bromo-3-fluorobenzonitrile, sheds light on the transformative possibilities of boronic acid derivatives in organic chemistry. This work highlights the generality of halodeboronation transformations across a series of aryl boronic acids, offering insights into the reactivity and potential applications of compounds like 3-Acetyl-6-bromo-2-fluorophenylboronic acid (Ronald H. Szumigala et al., 2004).

Suzuki Coupling Applications

  • The use of boronic acid derivatives in Suzuki coupling reactions to synthesize substituted pyridines and pyridones demonstrates the critical role of these compounds in creating complex heterocyclic structures, which are prevalent in pharmaceuticals and materials science (Andrew Sutherland & Timothy Gallagher, 2003).

Tautomeric Equilibrium Studies

  • Studies on the tautomeric equilibrium between functionalized phenylboronic acids and corresponding oxaboroles reveal the dynamic behavior of boronic acids in solution. This research provides insights into the structural versatility and reactivity of boronic acid derivatives, which could extend to compounds like 3-Acetyl-6-bromo-2-fluorophenylboronic acid (S. Luliński et al., 2007).

Biological and Material Sciences Applications

  • The synthesis and characterization of perfluoroalkylated phenylboronic acids with low pKa values, such as 3-Acetamido-6-heptafluoropropylphenylboronic acid, highlight the potential of boronic acid derivatives in biological and materials science applications. The low pKa values suggest enhanced binding with polyols under physiological conditions, indicating the potential of 3-Acetyl-6-bromo-2-fluorophenylboronic acid in similar applications (D. Shiino et al., 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and specific actions to take if in eyes.

properties

IUPAC Name

(3-acetyl-6-bromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFYJYHNIWIUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226839
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-6-bromo-2-fluorophenylboronic acid

CAS RN

1451390-80-9
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-acetyl-6-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-6-bromo-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Acetyl-6-bromo-2-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Acetyl-6-bromo-2-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Acetyl-6-bromo-2-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Acetyl-6-bromo-2-fluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Acetyl-6-bromo-2-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.